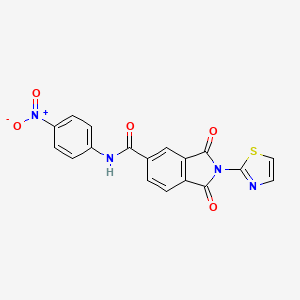![molecular formula C21H24N2O5S B5210168 methyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate](/img/structure/B5210168.png)
methyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. This compound is also known as TAK-659 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of methyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate involves the inhibition of certain enzymes and pathways in the body. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is involved in the growth and survival of cancer cells. This compound has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
Methyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various diseases. This compound has also been shown to have an effect on the immune system, specifically on B cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate has several advantages and limitations for lab experiments. One advantage is that it has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in various diseases. However, one limitation is that further studies are needed to determine the optimal dosage and administration of this compound.
Direcciones Futuras
There are several future directions for the study of methyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate. One direction is to further study its potential application in the treatment of cancer and inflammatory diseases. Another direction is to study its effect on other pathways and enzymes in the body. Additionally, further studies are needed to determine the optimal dosage and administration of this compound.
Métodos De Síntesis
The synthesis of methyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate involves a series of chemical reactions. The starting material for the synthesis is 4-aminobenzoic acid, which is reacted with 4-nitrobenzoyl chloride to form 4-(4-nitrobenzoylamino)benzoic acid. This intermediate is then reacted with 2-methylpiperidine to form methyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate.
Aplicaciones Científicas De Investigación
Methyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various diseases.
Propiedades
IUPAC Name |
methyl 4-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-15-5-3-4-14-23(15)29(26,27)19-12-8-16(9-13-19)20(24)22-18-10-6-17(7-11-18)21(25)28-2/h6-13,15H,3-5,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVDHCABDLNLJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[({4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}carbonyl)amino]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5210095.png)
![4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-3-(4-nitrobenzyl)-1,3-thiazol-3-ium bromide](/img/structure/B5210102.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5210117.png)

![7,10-diphenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5210123.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-indanecarboxamide](/img/structure/B5210130.png)
![N-[(1-{[1-(2-pyrazinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]urea trifluoroacetate](/img/structure/B5210138.png)
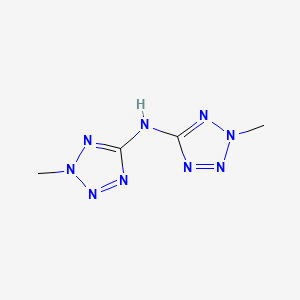
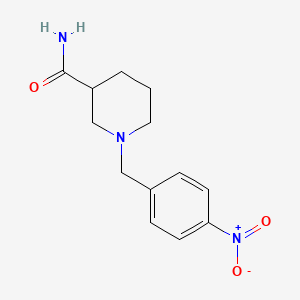
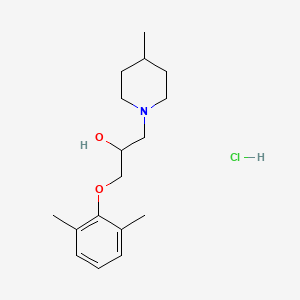
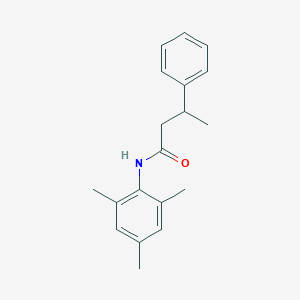
![4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5210156.png)
![7-nitro-4,11-diazahexacyclo[12.6.6.0~2,13~.0~5,10~.0~15,20~.0~21,26~]hexacosa-5,7,9,15,17,19,21,23,25-nonaene-3,12-dione](/img/structure/B5210160.png)
